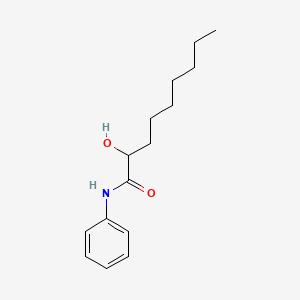
2-Hydroxy-N-phenylnonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-phenylnonanamide is an organic compound with the molecular formula C15H23NO2 It is a derivative of nonanoic acid, where the hydroxyl group is attached to the second carbon, and the amide group is bonded to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-phenylnonanamide typically involves the reaction of nonanoic acid with aniline in the presence of a dehydrating agent. One common method is as follows:
Starting Materials: Nonanoic acid and aniline.
Dehydrating Agent: Thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Procedure: Nonanoic acid is first converted to its corresponding acid chloride using the dehydrating agent. The acid chloride is then reacted with aniline to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-phenylnonanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-keto-N-phenylnonanamide or 2-carboxy-N-phenylnonanamide.
Reduction: Formation of N-phenylnonanamine.
Substitution: Formation of substituted phenyl derivatives, such as brominated or nitrated products.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-phenylnonanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-phenylnonanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N-phenyloctanamide: Similar structure but with one less carbon in the alkyl chain.
2-Hydroxy-N-phenylheptanamide: Similar structure but with two fewer carbons in the alkyl chain.
2-Hydroxy-N-phenylhexanamide: Similar structure but with three fewer carbons in the alkyl chain.
Uniqueness
2-Hydroxy-N-phenylnonanamide is unique due to its specific chain length, which can influence its physical and chemical properties
Propiedades
Número CAS |
143993-00-4 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-hydroxy-N-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-9-12-14(17)15(18)16-13-10-7-6-8-11-13/h6-8,10-11,14,17H,2-5,9,12H2,1H3,(H,16,18) |
Clave InChI |
JFCWPFASSLQSQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(=O)NC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)
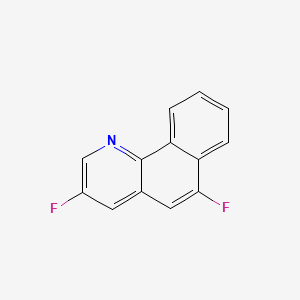
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
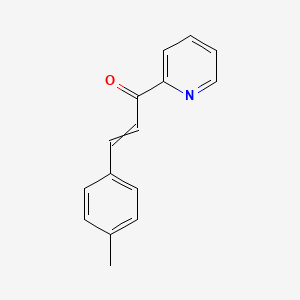
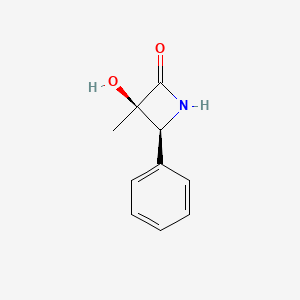
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)



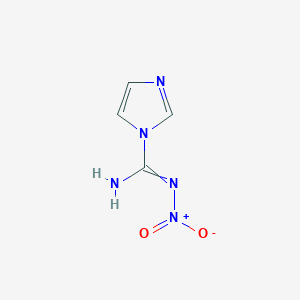
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)
